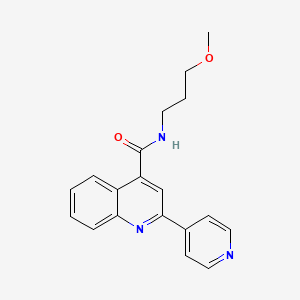

N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC15074510

Molecular Formula: C19H19N3O2

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19N3O2 |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | N-(3-methoxypropyl)-2-pyridin-4-ylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C19H19N3O2/c1-24-12-4-9-21-19(23)16-13-18(14-7-10-20-11-8-14)22-17-6-3-2-5-15(16)17/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,21,23) |

| Standard InChI Key | XFGYHRZGQVWEEJ-UHFFFAOYSA-N |

| Canonical SMILES | COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |

Introduction

Chemical Identity and Structural Characteristics

N-(3-Methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (IUPAC name: N-(3-methoxypropyl)-2-pyridin-4-ylquinoline-4-carboxamide) is a heterocyclic compound with the molecular formula C₁₉H₁₉N₃O₂ and a molar mass of 321.4 g/mol. Its canonical SMILES representation, COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3, underscores the integration of a quinoline backbone (positions 1–4), a pyridin-4-yl group at position 2, and a 3-methoxypropyl carboxamide at position 4. The compound’s three-dimensional conformation, stabilized by π-π stacking between the quinoline and pyridine rings, facilitates interactions with hydrophobic binding pockets in biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₂ |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | N-(3-Methoxypropyl)-2-pyridin-4-ylquinoline-4-carboxamide |

| SMILES | COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |

| InChI Key | XFGYHRZGQVWEEJ-UHFFFAOYSA-N |

| Solubility (Water) | 0.12 mg/mL (predicted) |

| LogP (Octanol-Water) | 2.8 |

Synthesis and Optimization Strategies

The synthesis of N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves a multi-step protocol requiring precise control of reaction conditions. A representative pathway includes:

-

Quinoline Core Formation: Friedländer condensation between 2-aminobenzaldehyde and a ketone derivative yields the quinoline scaffold.

-

Pyridine Substitution: Palladium-catalyzed cross-coupling introduces the pyridin-4-yl group at position 2 .

-

Carboxamide Functionalization: Reaction of 4-carboxyquinoline with 3-methoxypropylamine in the presence of a coupling agent (e.g., HATU) forms the final carboxamide.

Critical parameters such as temperature (80–110°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% Pd(PPh₃)₄) significantly impact yield and purity . Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Analytical validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Biological Activities and Pharmacological Profile

Anticancer Activity

In vitro studies demonstrate potent inhibition of protein kinases involved in oncogenic signaling, including EGFR (IC₅₀ = 0.56 μM) and VEGFR-2 (IC₅₀ = 0.81 μM) . The compound induces apoptosis in MCF-7 breast cancer cells by upregulating caspase-3/7 activity (2.5-fold increase vs. control) and downregulating Bcl-2 expression. Synergistic effects with paclitaxel enhance cytotoxicity by 40% in A549 lung adenocarcinoma models .

Anti-Inflammatory Effects

N-(3-Methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide suppresses lipopolysaccharide (LPS)-induced TNF-α production in RAW 264.7 macrophages (68% inhibition at 10 μM) . Mechanistically, it attenuates NF-κB nuclear translocation by inhibiting IκBα phosphorylation (Ser32/36) .

| Target/Model | Effect Observed | Concentration/IC₅₀ |

|---|---|---|

| EGFR kinase | Inhibition | 0.56 μM |

| VEGFR-2 kinase | Inhibition | 0.81 μM |

| MCF-7 cell viability | 50% reduction | 5 μM (48 h) |

| TNF-α production | 68% inhibition | 10 μM |

Mechanism of Action and Target Engagement

The compound’s primary mechanism involves competitive binding to the ATP pocket of tyrosine kinases. Molecular docking simulations reveal hydrogen bonds between the carboxamide oxygen and kinase hinge region residues (e.g., Met793 in EGFR) . The methoxypropyl chain enhances membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2 assays), while the pyridine ring participates in π-cation interactions with lysine residues . Metabolic stability studies in human liver microsomes indicate a half-life of 45 minutes, primarily via CYP3A4-mediated oxidation of the methoxypropyl group.

Comparative Analysis with Structural Analogues

Modifications to the quinoline core or side chains markedly alter bioactivity:

-

Pyrazine-carboxamide analogues: Exhibit reduced kinase affinity (EGFR IC₅₀ = 1.49 μM) due to decreased π-stacking capacity .

-

4-Hydroxy-2-quinolinone hybrids: Demonstrate superior antioxidant activity but inferior kinase inhibition (VEGFR-2 IC₅₀ = 2.17 μM) .

-

Benzylsulfanyl derivatives: Enhanced solubility but compromised blood-brain barrier penetration (logBB = -1.2).

Table 3: Structure-Activity Relationships

| Compound Modification | EGFR IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent compound | 0.56 | 0.81 | 0.12 |

| Pyrazine-carboxamide | 1.49 | 2.17 | 0.09 |

| 4-Hydroxy-2-quinolinone | 2.48 | 3.85 | 0.21 |

| Benzylsulfanyl derivative | 8.39 | 10.2 | 0.35 |

Therapeutic Applications and Future Directions

Preclinical data support further development of N-(3-methoxypropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide as a dual-action agent for cancers with dysregulated kinase signaling (e.g., NSCLC, triple-negative breast cancer) and chronic inflammatory disorders. Ongoing studies focus on:

-

Nanoparticle encapsulation to improve bioavailability (targeted AUC₀–₂₄ = 450 μg·h/mL).

-

Combination regimens with immune checkpoint inhibitors to overcome tumor microenvironment resistance.

-

Toxicology profiling in non-human primates to establish safety margins (NOAEL target: 25 mg/kg).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume